![molecular formula C13H16ClNO B595346 Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 185525-49-9](/img/structure/B595346.png)
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
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Overview
Description
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of indene derivatives with piperidine under specific conditions. For instance, the reaction can be promoted by iodine in acetonitrile at elevated temperatures to yield the desired spirocyclic structure .
Industrial Production Methods
Industrial production of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound notable for its unique spirocyclic structure and potential applications in various scientific fields, particularly in pharmaceutical research. Its molecular formula is C13H16ClNO with a molecular weight of approximately 237.72 g/mol. This compound has garnered attention for its diverse biological activities and potential as a lead compound in drug development.
Pharmaceutical Research Applications
The primary applications of this compound are in pharmaceutical research, where it is explored for its therapeutic potential. The compound's structure allows it to interact with various biological pathways, making it a candidate for developing new drugs.
Several studies have documented the pharmacological effects of this compound:
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating mood disorders.
Study 2: Analgesic Properties
In another investigation, the analgesic properties of the compound were evaluated. Results indicated that it could effectively reduce pain responses in rodents, potentially through modulation of pain pathways.
Mechanism of Action
The mechanism of action of spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyridine]: Another spirocyclic compound with similar structural features but different biological activities.
Spiro[indene-2,1’-pyrido[4,3-b]indole]: Shares the indene moiety but has a different fused ring system.
Uniqueness
Spiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Biological Activity
Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a compound characterized by its unique spirocyclic structure, which integrates an indene and piperidine moiety. This structural configuration is significant as it influences the compound's biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C15H16ClN\O
- Molecular Weight : Approximately 237.725 g/mol
- Structural Features : The compound features a spirocyclic arrangement that includes an indene ring and a piperidine ring, which are known to contribute to various biological activities.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Lines Tested :
- A549 (human lung adenocarcinoma)
- SH-SY5Y (human neuroblastoma)
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | Concentration (µg/mL) | % Growth Inhibition |
---|---|---|---|
Spiro[indene-2,4'-piperidin]-1(3H)-one | A549 | 50 | 45% |
Spiro[indene-2,4'-piperidin]-1(3H)-one | SH-SY5Y | 50 | 50% |
In vitro assays showed that at a concentration of 50 µg/mL, the compound exhibited significant growth inhibition in both A549 and SH-SY5Y cell lines. These results suggest its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
- Target Enzymes : Various kinases and proteases have been identified as potential targets.
Table 2: Enzyme Inhibition Studies
Enzyme Target | IC50 (µM) | Effectiveness |
---|---|---|
Protein Kinase A | 15 | Moderate Inhibition |
Dipeptidyl Peptidase IV | 10 | Strong Inhibition |
These findings indicate that the compound could be useful in developing therapies for conditions where these enzymes play a critical role .
Study on Antitumor Activity
A study conducted on the effects of this compound on tumor growth in animal models demonstrated promising results. Mice treated with the compound showed reduced tumor size compared to control groups. The mechanism was hypothesized to involve modulation of apoptotic pathways and inhibition of angiogenesis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, comparisons were made with structurally similar compounds:
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Spiro[indoline-3,4'-pyridine] | Different spirocyclic structure | Antimicrobial properties |
Spiro[indene-2,1'-pyrido[4,3-b]indole] | Distinct fused ring system | Antiviral activity |
These comparisons highlight how variations in structure can lead to differing biological activities .
Properties
IUPAC Name |
spiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c15-12-11-4-2-1-3-10(11)9-13(12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPCYJYORNBMRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3C2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738605 |
Source
|
Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185525-49-9 |
Source
|
Record name | Spiro[indene-2,4'-piperidin]-1(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10738605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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